molecular formula C18H22N2O4S B2505511 1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE CAS No. 670272-44-3

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE

Cat. No.: B2505511
CAS No.: 670272-44-3
M. Wt: 362.44
InChI Key: IRMRGWFGVJNDRP-UHFFFAOYSA-N
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Description

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features both sulfonyl and methoxy functional groups

Preparation Methods

The synthesis of 1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3-methoxybenzenesulfonyl chloride with 4-methoxyaniline to form an intermediate sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

1-(3-METHOXYBENZENESULFONYL)-4-(4-METHOXYPHENYL)PIPERAZINE can be compared with other sulfonyl and methoxy-containing compounds:

    1-(3-METHOXYBENZENESULFONYL)-4-PHENYLPIPERAZINE: Lacks the additional methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    1-(4-METHOXYPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE:

    1-(3-METHOXYBENZENESULFONYL)-4-(4-HYDROXYPHENYL)PIPERAZINE: The hydroxyl group introduces different reactivity and potential for hydrogen bonding.

The unique combination of sulfonyl and methoxy groups in this compound makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(3-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-23-16-8-6-15(7-9-16)19-10-12-20(13-11-19)25(21,22)18-5-3-4-17(14-18)24-2/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMRGWFGVJNDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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